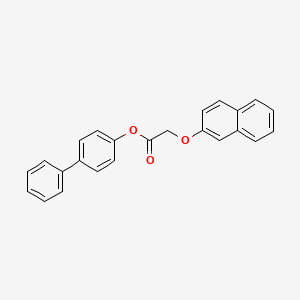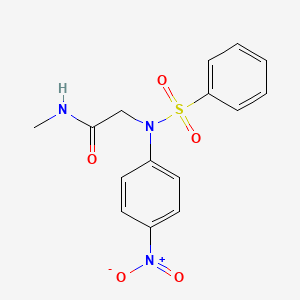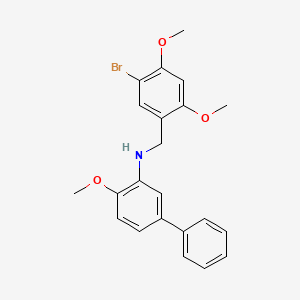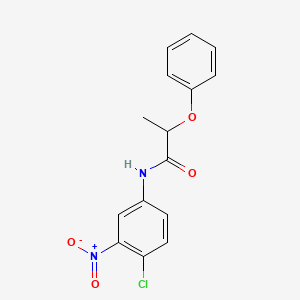
4-biphenylyl (2-naphthyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenylyl (2-naphthyloxy)acetate, also known as BNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 338.4 g/mol.
Mécanisme D'action
The mechanism of action of 4-biphenylyl (2-naphthyloxy)acetate is not well understood. However, it has been suggested that 4-biphenylyl (2-naphthyloxy)acetate may act as an agonist for the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Biochemical and Physiological Effects
4-biphenylyl (2-naphthyloxy)acetate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-biphenylyl (2-naphthyloxy)acetate can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. 4-biphenylyl (2-naphthyloxy)acetate has also been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-biphenylyl (2-naphthyloxy)acetate is its ease of synthesis, which makes it readily available for use in lab experiments. 4-biphenylyl (2-naphthyloxy)acetate also possesses excellent thermal stability and optical properties, making it an ideal candidate for use in various optical devices. However, one of the limitations of 4-biphenylyl (2-naphthyloxy)acetate is its relatively low solubility in water, which may limit its applications in certain fields.
Orientations Futures
There are several potential future directions for research on 4-biphenylyl (2-naphthyloxy)acetate. One of the significant areas of research is the development of new liquid crystal materials based on 4-biphenylyl (2-naphthyloxy)acetate. Another area of research is the investigation of the mechanism of action of 4-biphenylyl (2-naphthyloxy)acetate, which may lead to the development of new drugs that target the GABA-A receptor. Additionally, 4-biphenylyl (2-naphthyloxy)acetate's potential applications in the field of cancer treatment and inflammation reduction warrant further investigation.
Conclusion
In conclusion, 4-biphenylyl (2-naphthyloxy)acetate is a promising chemical compound with potential applications in various fields. Its ease of synthesis, excellent thermal stability, and optical properties make it an ideal candidate for use in liquid crystal displays and other optical devices. 4-biphenylyl (2-naphthyloxy)acetate's potential applications in cancer treatment and inflammation reduction also warrant further investigation.
Méthodes De Synthèse
4-biphenylyl (2-naphthyloxy)acetate can be synthesized through the reaction of 2-naphthol and 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction yields 4-biphenylyl (2-naphthyloxy)acetate as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-biphenylyl (2-naphthyloxy)acetate has been extensively studied for its potential applications in various fields. One of the significant applications of 4-biphenylyl (2-naphthyloxy)acetate is in the field of liquid crystals. 4-biphenylyl (2-naphthyloxy)acetate exhibits liquid crystalline behavior due to its rigid molecular structure, which makes it an excellent candidate for use in liquid crystal displays. 4-biphenylyl (2-naphthyloxy)acetate also possesses excellent thermal stability and optical properties, making it a promising material for use in optical devices.
Propriétés
IUPAC Name |
(4-phenylphenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-24(17-26-23-15-12-19-8-4-5-9-21(19)16-23)27-22-13-10-20(11-14-22)18-6-2-1-3-7-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVNGHFDQMLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl (naphthalen-2-yloxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)

![N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)


![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884669.png)

![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)